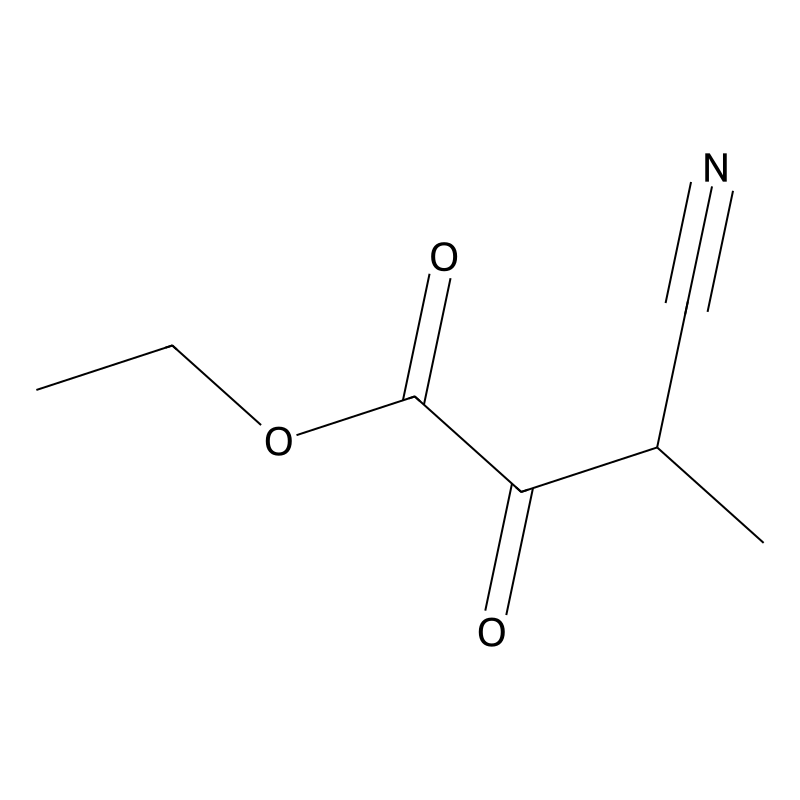Ethyl 3-cyano-3-methyl-2-oxopropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ethyl 3-cyano-3-methyl-2-oxopropanoate is an organic compound with the chemical formula and a molecular weight of 155.15 g/mol. It is classified as a cyano compound and an ester, notable for its unique structure which features a cyano group and a ketone functionality. The compound is identified by its CAS number 524729-53-1 and has various applications in organic synthesis, pharmaceuticals, and agrochemicals .
- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.
- Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to produce the corresponding carboxylic acid, specifically 3-cyano-3-methyl-2-oxopropanoic acid.
- Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride, yielding 3-amino-3-methyl-2-oxopropanoate .
Common Reagents and Conditions- Nucleophilic Substitution:
- Reagents: Alkyl halides, sodium hydroxide.
- Hydrolysis:
- Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide).
- Reduction:
- Reagents: Lithium aluminum hydride or catalytic hydrogenation.
- Reagents: Alkyl halides, sodium hydroxide.
- Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide).
- Reagents: Lithium aluminum hydride or catalytic hydrogenation.
Ethyl 3-cyano-3-methyl-2-oxopropanoate has been recognized for its potential biological activity. It serves as an intermediate in the synthesis of various biologically active molecules, making it valuable in medicinal chemistry. Its derivatives may exhibit pharmacological properties that could be explored further in drug development .
The synthesis of ethyl 3-cyano-3-methyl-2-oxopropanoate can be achieved through several methods, with one common approach involving:
- Enolate Formation:
- Ethyl acetoacetate is treated with sodium ethoxide in ethanol to generate the enolate ion.
- Reaction with Cyanoacetic Acid:
- The enolate ion then reacts with cyanoacetic acid under basic conditions to yield ethyl 3-cyano-3-methyl-2-oxopropanoate.
Industrial production often mirrors this synthetic route but is optimized for higher yields and purity through processes such as distillation and recrystallization .
Ethyl 3-cyano-3-methyl-2-oxopropanoate has diverse applications across various fields:
- Chemistry: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biology: Acts as a building block for synthesizing biologically active compounds.
- Medicine: Involved in drug development and therapeutic agent formulation.
- Industry: Used in producing fine chemicals and specialty chemicals .
Ethyl 3-cyano-3-methyl-2-oxopropanoate can be compared to several similar compounds, each differing slightly in structure and reactivity:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| Ethyl 3-cyano-2-oxopropanoate | Lacks the methyl group at position 3 | Different reactivity profile |
| Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate | Contains a phenyl group | Altered chemical properties due to phenyl |
| Ethyl 2-cyano-3-methyl-2-butenoate | Different positional isomer | Exhibits different reactivity patterns |
These comparisons highlight ethyl 3-cyano-3-methyl-2-oxopropanoate's unique combination of functional groups, which contributes to its distinct reactivity and applications across various scientific fields.








